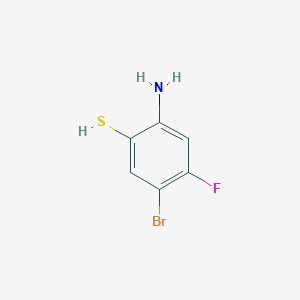

2-Amino-5-bromo-4-fluorothiophenol

CAS No.:

Cat. No.: VC17228808

Molecular Formula: C6H5BrFNS

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrFNS |

|---|---|

| Molecular Weight | 222.08 g/mol |

| IUPAC Name | 2-amino-5-bromo-4-fluorobenzenethiol |

| Standard InChI | InChI=1S/C6H5BrFNS/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |

| Standard InChI Key | QKHKLURCUCSOCK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)S)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Amino-5-bromo-4-fluorophenol features a benzene ring substituted with:

-

An amino group (-NH₂) at position 2,

-

A bromine atom (-Br) at position 5,

-

A fluorine atom (-F) at position 4,

-

A hydroxyl group (-OH) at position 1.

This arrangement is captured in its SMILES notation: C1=C(C(=CC(=C1F)Br)O)N . The spatial orientation of these substituents influences its reactivity, particularly in electrophilic substitution reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrFNO | |

| Molecular Weight | 206.01 g/mol | |

| IUPAC Name | 2-amino-4-bromo-5-fluorophenol | |

| InChIKey | MGQHWQPZDBGSTR-UHFFFAOYSA-N | |

| CAS Registry Number | 1016234-89-1 |

The compound’s 3D conformation, as modeled in PubChem, reveals intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing its structure .

Synthesis and Optimization

Table 2: Exemplary Reaction Conditions from Patent Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, 55–65°C, 4–5 h | 94–96% |

| Hofmann Degradation | NaOCl (5–10%), NaOH (20–40%), 85°C | 89–91% |

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

-

Hydroxyl and Amino Groups: Enhance solubility in polar solvents (e.g., water, ethanol) .

-

Halogen Substituents: Increase lipophilicity, favoring organic solvents like dichloromethane .

Stability studies indicate susceptibility to oxidative degradation under strong acidic or basic conditions, necessitating storage in inert atmospheres .

Applications in Pharmaceutical Chemistry

Intermediate for Drug Synthesis

2-Amino-5-bromo-4-fluorophenol serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume